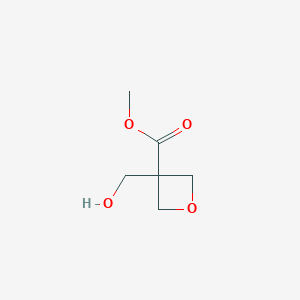

Methyl 3-(hydroxymethyl)oxetane-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

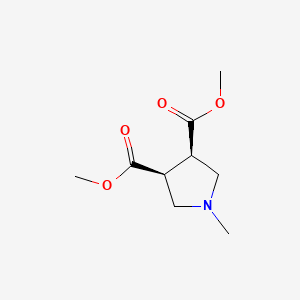

“Methyl 3-(hydroxymethyl)oxetane-3-carboxylate” is a chemical compound with the CAS Number: 1780733-73-4 . It has a molecular weight of 146.14 . The IUPAC name for this compound is methyl 3-(hydroxymethyl)-3-oxetanecarboxylate . The physical form of this compound is liquid .

Synthesis Analysis

The synthesis of “Methyl 3-(hydroxymethyl)oxetane-3-carboxylate” involves several key steps including a Tsuji hydrogenolysis of an allylic acetate, osmium-free dihydroxylation, and oxidative cleavage . Although this compound is marketed by a small number of specialty chemical companies, this work represents the first published preparation of this vital building block .Molecular Structure Analysis

The InChI code for “Methyl 3-(hydroxymethyl)oxetane-3-carboxylate” is 1S/C6H10O4/c1-9-5(8)6(2-7)3-10-4-6/h7H,2-4H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

“Methyl 3-(hydroxymethyl)oxetane-3-carboxylate” is a liquid with a molecular weight of 146.14 . The density of a related compound, methyl oxetane-3-carboxylate, is predicted to be 1.165±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Synthesis of Bridged Carboxylic Ortho Esters

Methyl 3-(hydroxymethyl)oxetane-3-carboxylate, through acylation and rearrangement processes, contributes to the synthesis of ortho esters of the 2,6,7-trioxabicyclo[2.2.2]octane series, showcasing its role in creating complex ester structures used in various synthetic applications (E. J. Corey & Natarajan Raju, 1983).

Development of Polymer Materials

The compound's utility extends into the preparation of polymeric materials, as evidenced by research into the cationic polymerization of 3-ethyl-3-(hydroxymethyl)oxetane leading to branched polyethers. This indicates its potential in creating materials with specific structural and functional properties (M. Bednarek, P. Kubisa, & S. Penczek, 2001).

Exploration in Bioisosterism

Investigations into oxetan-3-ol and its derivatives, including Methyl 3-(hydroxymethyl)oxetane-3-carboxylate, have highlighted their potential as bioisosteres for the carboxylic acid functional group. This research underpins the compound's relevance in drug design and development, offering alternative molecular scaffolds that could enhance drug properties (P. Lassalas et al., 2017).

Advances in Chemical Synthesis Techniques

Methyl 3-(hydroxymethyl)oxetane-3-carboxylate serves as a critical intermediate in the synthesis of complex molecules, including azidomethyl-oxetanes, showcasing its versatility and importance in the field of energetic materials and novel synthetic methodologies (Gan Xiao-xian, 2005).

Enabling Novel Photocrosslinkable Materials

The compound's derivatives have been instrumental in developing photocrosslinkable polydimethylsiloxanes, demonstrating its utility in creating advanced materials with potential applications in coatings, adhesives, and biomedical devices (Laurence Lecamp et al., 1997).

Safety And Hazards

Propiedades

IUPAC Name |

methyl 3-(hydroxymethyl)oxetane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-9-5(8)6(2-7)3-10-4-6/h7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRLVZSKUIUNTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(COC1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(hydroxymethyl)oxetane-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[chroman-2,1'-cyclobutan]-4-amine hcl](/img/structure/B2986331.png)

![1-(Chloromethyl)-3-(2,6-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2986332.png)

![{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine](/img/structure/B2986334.png)

![3-[(2-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2986344.png)

![2-(4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2986350.png)

![5-{3-[(3-Chloro-4-methylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2986352.png)